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molecular formula C18H21NO2 B8097116 tert-butyl 2-[4-(aminomethyl)phenyl]benzoate

tert-butyl 2-[4-(aminomethyl)phenyl]benzoate

Cat. No. B8097116
M. Wt: 283.4 g/mol
InChI Key: UUQYJSVKOBJOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05281614

Procedure details

A mixture of 2.62 g (6.35 mmole) of N-[[2'-(t-butoxycarbonyl)biphenyl-4-yl]methyl]phthalimide, 1.21 ml (1.25 g, 25 mmole) of 100% hydrazine hydrate, and 35 ml of absolute ethanol was stirred at room temperature for 7.5 hours. During this time all of the solid gradually dissolved, followed by precipitation. Glacial acetic acid (3.7 ml) was added, and stirring was continued overnight. The white solid was then removed by filtration, and the filtrate was concentrated at room temperature. The residual oil was taken up in 100 ml of ether and washed with 2×50 ml of saturated aqueous Na2CO3 solution. Next, the product was extracted by shaking the ethereal solution with 50 ml of 0.5N HCl. The aqueous layer was separated and basified by addition of excess saturated Na2CO3. The product, which oiled out, was extracted with 100 ml of ether. The other phase was dried (Na2SO4), filtered, and concentrated at 30° C. to give 1.58 g (88%)of a very pale yellow, viscous oil, homogeneous by TLC in 95:5:0.5 CH2Cl2 -MeOH-concd. NH4OH.
Name
N-[[2'-(t-butoxycarbonyl)biphenyl-4-yl]methyl]phthalimide
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
CH2Cl2 MeOH-concd
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:14]1[CH:19]=[CH:18][C:17]([CH2:20][N:21]2C(=O)C3=CC=CC=C3C2=O)=[CH:16][CH:15]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O.NN.[NH4+].[OH-]>C(O)C>[NH2:21][CH2:20][C:17]1[CH:18]=[CH:19][C:14]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])=[CH:15][CH:16]=1 |f:1.2,3.4|

Inputs

Step One
Name
N-[[2'-(t-butoxycarbonyl)biphenyl-4-yl]methyl]phthalimide
Quantity
2.62 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1=C(C=CC=C1)C1=CC=C(C=C1)CN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
1.21 mL
Type
reactant
Smiles
O.NN
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
CH2Cl2 MeOH-concd
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 7.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
During this time all of the solid gradually dissolved
CUSTOM
Type
CUSTOM
Details
followed by precipitation
ADDITION
Type
ADDITION
Details
Glacial acetic acid (3.7 ml) was added
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The white solid was then removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated at room temperature
WASH
Type
WASH
Details
washed with 2×50 ml of saturated aqueous Na2CO3 solution
EXTRACTION
Type
EXTRACTION
Details
Next, the product was extracted
STIRRING
Type
STIRRING
Details
by shaking the ethereal solution with 50 ml of 0.5N HCl
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
ADDITION
Type
ADDITION
Details
basified by addition of excess saturated Na2CO3
EXTRACTION
Type
EXTRACTION
Details
was extracted with 100 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The other phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 30° C.
CUSTOM
Type
CUSTOM
Details
to give 1.58 g (88%)of a very pale yellow, viscous oil

Outcomes

Product
Details
Reaction Time
7.5 h
Name
Type
Smiles
NCC1=CC=C(C=C1)C1=C(C=CC=C1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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